4-(1,3-Benzoxazol-2-yl)-3-ethylpiperazin-2-one
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Overview
Description
4-(1,3-Benzoxazol-2-yl)-3-ethylpiperazin-2-one is a heterocyclic compound that features a benzoxazole moiety fused with a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)-3-ethylpiperazin-2-one typically involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole coreOne common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a nanocatalyst or metal catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as the use of magnetic solid acid nanocatalysts have been employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)-3-ethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole or piperazine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)-3-ethylpiperazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential as an anticancer agent, particularly against colorectal carcinoma.
Industry: It is used in the synthesis of azo dyes, which have applications in textiles and printing.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-3-ethylpiperazin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: This compound shares the benzoxazole core but has a different substitution pattern, leading to distinct biological activities.
N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: Another benzoxazole derivative with unique pharmacological properties.
Uniqueness
4-(1,3-Benzoxazol-2-yl)-3-ethylpiperazin-2-one is unique due to its specific combination of the benzoxazole and piperazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a compound of significant interest .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-3-ethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-10-12(17)14-7-8-16(10)13-15-9-5-3-4-6-11(9)18-13/h3-6,10H,2,7-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQWJGQJHAFMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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